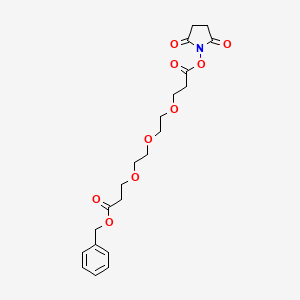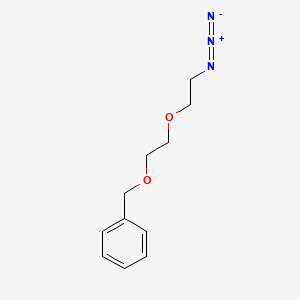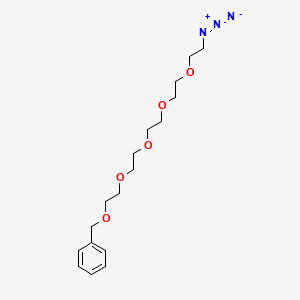![molecular formula C20H23N3O3 B606094 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One CAS No. 1883429-21-7](/img/structure/B606094.png)
4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One” has a molecular formula of C20H23N3O3 and a molecular weight of 353.4 g/mol . It is also known by other names such as BI-7273 and CHEMBL3823478 .
Molecular Structure Analysis
The compound has a complex structure with a naphthyridinone core and a dimethylamino group attached to a dimethoxyphenyl group . The InChI string for the compound isInChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Inhibition of BRD9 Bromodomain
BI-7273 is a potent inhibitor of the BRD9 bromodomain . It binds to the bromodomain of BRD9 with a dissociation constant (Kd) of 15.4 nM and an IC50 of 19 nM . This makes it a valuable tool in research for understanding the role of BRD9 in various biological processes and diseases.
Cancer Therapeutics
BI-7273 has shown potential in cancer therapeutics, particularly in the treatment of acute myeloid leukemia (AML) . It selectively limits the proliferation of AML cells and prevents the activation of the MYC oncogene .
Targeting SWI/SNF Complexes
BI-7273 is used in research targeting SWI/SNF complexes in cancer . These complexes are a prominent feature in cancer, making them attractive targets for therapeutic intervention . BI-7273, as a BRD9 inhibitor, can disrupt the activity of these complexes .
Study of Epigenetics
Given its role in inhibiting BRD9, a protein involved in reading chromatin, BI-7273 is useful in the study of epigenetics . It can help researchers understand how changes in the packaging of DNA influence gene expression and contribute to disease.
Development of PROTACs
BI-7273 has been used in the development of Proteolysis-targeting chimeras (PROTACs) . These are drugs designed to degrade specific proteins in the cell. By linking BI-7273 to an E3 ligase-binding moiety, researchers can promote the degradation of BRD9 .
Understanding MYC Transcriptional Programs
BI-7273 has been used to study the MYC transcriptional programs in AML cells . AML cells depend on BRD9 to sustain the expression of the MYC oncogene and MYC transcriptional programs . Therefore, BI-7273 can provide insights into how these programs contribute to AML.
Propiedades
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One | |
Q & A
Q1: What is the mechanism of action of BI-7273 and what are its downstream effects?
A: BI-7273 is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. [] This complex plays a crucial role in gene regulation, and alterations in its activity have been linked to oncogenesis. [] Specifically, BI-7273 disrupts BRD9's ability to bind to acetylated lysine residues on histones, thereby modulating the expression of genes involved in cancer cell survival and proliferation. In gastric cancer cells, BI-7273 has been shown to impact the oxytocin signaling pathway by regulating the expression of genes such as CACNA2D4, CALML6, GNAO1, and KCNJ5. [] This disruption of the oxytocin signaling pathway contributes to the anti-tumor activity of BI-7273. []
Q2: How does the efficacy of BI-7273 differ between gastric cancer cells with varying BRD9 expression levels?
A: Research indicates that BI-7273 exhibits different levels of efficacy depending on the BRD9 expression levels in gastric cancer cells. [, , ] MGC-803 cells, which overexpress BRD9, demonstrated higher sensitivity to BI-7273 compared to AGS cells, which have normal BRD9 expression. [, ] This suggests that BI-7273 might be particularly effective in targeting cancers with high BRD9 expression.
Q3: Can BI-7273 enhance the effectiveness of conventional chemotherapy in gastric cancer treatment?
A: Studies using MGC-803 cells suggest that BI-7273 can enhance the sensitivity of gastric cancer cells to chemotherapeutic agents like adriamycin and cisplatin. [, ] This synergistic effect could potentially allow for lower dosages of these chemotherapeutic agents, thereby reducing their adverse effects on healthy cells. []
Q4: What are the structural characteristics of BI-7273?
A: BI-7273 is based on a novel pyridinone-like scaffold. [] Its full chemical name is 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One. [] While the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these characteristics can be determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Crystallographic studies have provided insights into how BI-7273 interacts with the binding pocket of the BRD9 bromodomain. [, ]
Q5: Has BI-7273 been tested in in vivo models, and if so, what were the results?
A: Yes, BI-7273 has demonstrated antitumor activity in an acute myeloid leukemia (AML) xenograft model. [] While the abstracts don't detail specific results for gastric cancer models, this finding suggests potential in vivo efficacy for BI-7273 in other cancer types. Further research is needed to confirm its effectiveness in preclinical models of gastric cancer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)








